2,3-dinor Fluprostenol is a synthetic analog of prostaglandin F2-alpha, primarily used in veterinary medicine. It is known for its role in inducing luteolysis, which is the regression of the corpus luteum, and is utilized in reproductive management in animals. The compound has garnered interest due to its potential applications in both veterinary and human medicine, particularly in reproductive health.
Source
2,3-dinor Fluprostenol is derived from Fluprostenol, which itself is a fluorinated derivative of prostaglandin F2-alpha. The synthesis of this compound often involves modifications to the natural prostaglandin structure to enhance its biological activity and stability.
Classification
The compound falls under the category of small molecules and is classified as a prostaglandin analog. It acts as an agonist for the prostaglandin F2-alpha receptor, influencing various physiological processes related to reproduction.
The synthesis of 2,3-dinor Fluprostenol typically involves several key steps:
One common synthetic route involves the use of ring-closing metathesis techniques to form cyclic structures characteristic of prostaglandins. For example, utilizing catalysts that facilitate the formation of carbon-carbon double bonds can lead to the desired cyclic compounds with high stereochemical fidelity .
The molecular formula for 2,3-dinor Fluprostenol is . It features a complex structure that includes multiple chiral centers and functional groups typical of prostaglandins.
2,3-dinor Fluprostenol participates in various chemical reactions typical of prostaglandin analogs:
The reaction pathways are often studied using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to elucidate structural changes during metabolic processes.
The mechanism by which 2,3-dinor Fluprostenol exerts its effects involves binding to the prostaglandin F2-alpha receptor. This interaction activates G-proteins that subsequently stimulate a phosphatidylinositol-calcium second messenger system.
This signaling cascade ultimately leads to physiological effects such as contraction of smooth muscle tissues and modulation of reproductive hormone levels, facilitating processes like ovulation and luteal regression .
2,3-dinor Fluprostenol has significant applications in veterinary medicine for managing reproductive cycles in livestock. Its ability to induce luteolysis makes it valuable for synchronizing estrus cycles and enhancing fertility rates in breeding programs.
Additionally, research continues into its potential therapeutic roles in human medicine related to reproductive health disorders and possibly other conditions influenced by prostaglandins .
2,3-dinor Fluprostenol is a β-oxidation metabolite of Fluprostenol (travoprost acid), characterized by the removal of two methylene units (C2 and C3) from the parent compound’s carboxylate side chain. This modification shortens the original 7-carbon heptenoic acid chain to a 5-carbon pentenoic acid derivative while preserving the critical pharmacophoric elements: the cyclopentane ring with 1,3-diol groups, the C5–C6 Z-double bond, and the C13–C14 E-double bond conjugated to the ω-chain. The cyclopentane ring retains the 1R,2R,3R,5S stereochemistry, essential for biological activity at prostaglandin receptors. The removal of C2–C3 results in a terminal carboxylic acid directly attached to C1 of the shortened chain, altering electronic distribution and conformational flexibility compared to Fluprostenol [1] [4].
Table 1: Structural Features of 2,3-dinor Fluprostenol vs. Fluprostenol
Structural Element | Fluprostenol (C₂₃H₂₉F₃O₆) | 2,3-dinor Fluprostenol (C₂₁H₂₅F₃O₆) |
---|---|---|
Carboxylate Side Chain | 7-carbon heptenoic acid | 5-carbon pentenoic acid |
Double Bond (C5–C6) | Z-configuration | Z-configuration preserved |
Double Bond (C13–C14) | E-configuration | E-configuration preserved |
Cyclopentane Stereochemistry | 1R,2R,3R,5S | 1R,2R,3R,5S retained |
ω-Chain Trifluoromethylphenoxy | Present | Present |
The ω-chain terminus retains the 3-(trifluoromethyl)phenoxy group connected via an ether linkage to C15. The phenoxy ring’s orientation is defined by the R-configuration at C15, positioning the trifluoromethyl group (meta to the ether oxygen) in a spatial arrangement that optimizes hydrophobic interactions with the prostaglandin FP receptor’s binding pocket. This substituent’s strong electron-withdrawing nature (−I effect) polarizes the ether bond, reducing electron density on the adjacent oxygen and influencing the molecule’s overall dipole moment. X-ray crystallography of Fluprostenol analogs confirms the phenyl ring’s near-perpendicular dihedral angle relative to the C14–C15 bond, minimizing steric clash and maximizing π-stacking potential [1] [4].
The carboxylate group and triol system confer significant polarity to 2,3-dinor Fluprostenol, enabling solubility in polar protic solvents like water (∼15 mg/mL), methanol, and ethanol. However, the truncated alkyl chain and intact trifluoromethylphenoxy group enhance lipophilicity relative to unsubstituted prostaglandins. In aprotic solvents, solubility follows this order: DMSO (∼100 mg/mL) > DMF (∼50 mg/mL) > acetone (∼10 mg/mL) > THF (∼5 mg/mL). The trifluoromethyl group contributes to solubility in halogenated solvents (e.g., chloroform, ∼3 mg/mL). pH dramatically impacts aqueous solubility: the protonated acid form (pH < 4) exhibits lower solubility (∼1 mg/mL) due to intermolecular hydrogen bonding, while the anionic carboxylate (pH > 6) increases solubility via hydration [1] [5].
Table 2: Solubility of 2,3-dinor Fluprostenol
Solvent | Solubility (mg/mL) | Notes |
---|---|---|
Water (pH 7.4) | 10–15 | Ionic form dominant; H-bonding |
Methanol | >50 | Complete miscibility at room temperature |
Ethanol | >50 | Complete miscibility |
DMSO | ∼100 | High dipolarity; cell culture compatible |
Acetone | ∼10 | Moderate solubility |
Chloroform | ∼3 | Limited by H-bond donor capacity |
The carboxylic acid group is the primary ionizable site, with a pKₐ of 4.2 ± 0.2, determined via potentiometric titration. This value is ∼0.3 units lower than Fluprostenol’s (pKₐ ∼4.5), reflecting the increased electron-withdrawing effect of the proximal double bond in the shortened chain. The trifluoromethylphenoxy group does not ionize but exerts a strong −M effect, further acidifying the carboxylate. Experimental logP (octanol/water) is 2.8 ± 0.1—lower than Fluprostenol’s logP of 3.5—due to the reduced aliphatic carbon count. The logD₇.₄ is 0.9 ± 0.1, indicating significant ionization at physiological pH, which enhances aqueous tissue distribution but may limit membrane permeation [1] [4].
¹H and ¹³C NMR spectra provide definitive evidence for the 2,3-dinor modification. Key ¹H NMR shifts (500 MHz, CD₃OD) include:
¹³C NMR (125 MHz, CD₃OD) highlights:
Table 3: Key ¹H NMR Assignments for 2,3-dinor Fluprostenol
Proton Site | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment Basis |
---|---|---|---|---|
H14 | 5.48 | dd | 15.3, 7.1 | E-olefin; allylic coupling |
H5/H6 | 5.68–5.52 | m | 10.9 | Z-olefin overlap |
H15 | 4.20 | m | 7.1, 6.0 | Methine adjacent to O-ether |
H11 | 3.98 | m | 8.8, 4.2 | Cyclopentane allylic position |
H4 | 2.42 | t | 7.5 | α-Carboxyl methylene (H₂C–COOH) |
H5' (aromatic) | 7.42 | t | 8.0 | meta to −CF₃; para to ether |
HRMS analysis confirms the molecular formula C₂₁H₂₅F₃O₆ via negative-ion electrospray ionization (ESI−). The deprotonated molecule [M−H]⁻ is observed at m/z 453.1562 (calculated for C₂₁H₂₄F₃O₆: 453.1560; Δ = 0.44 ppm). Characteristic fragment ions include:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0